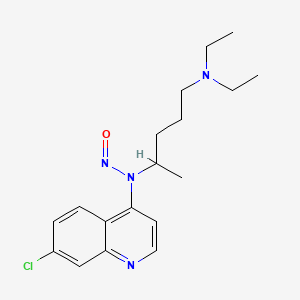
N-Nitroso Chloroquine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso Chloroquine is a derivative of chloroquine, a well-known antimalarial drug. This compound is characterized by the presence of a nitroso group (-N=O) attached to the chloroquine molecule. The nitroso group imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso Chloroquine typically involves the nitrosation of chloroquine. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: N-Nitroso Chloroquine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The nitroso group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and thiols.
Major Products: The major products formed from these reactions include nitro derivatives, amines, and substituted chloroquine compounds .
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Antiviral Activity :
- Chloroquine has been studied for its antiviral properties, particularly against severe acute respiratory syndrome coronavirus (SARS-CoV) and more recently SARS-CoV-2. Research indicates that chloroquine can inhibit viral replication in vitro, suggesting that its nitrosated form may retain similar or enhanced antiviral properties .
-
Immunomodulation :
- Both chloroquine and its derivatives, including N-Nitroso Chloroquine, have shown potential as immunomodulators. They can influence immune responses by inhibiting toll-like receptor signaling pathways, which are crucial for the activation of innate immunity. This property is particularly relevant in the treatment of autoimmune diseases .
-
Genotoxic Potential :
- Studies have demonstrated that this compound can exhibit mutagenic and genotoxic effects. For instance, it has been shown to induce DNA damage in bacterial systems and mammalian cells. The formation of this compound in the presence of nitrites raises concerns about its safety profile when used therapeutically .
Case Studies
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
- A study evaluated the effectiveness of chloroquine against SARS-CoV-2 and found that it inhibited viral replication at concentrations achievable in patients. The implications suggest that this compound could be explored as a potential therapeutic agent for COVID-19 treatment .
Case Study 2: Genotoxicity Assessment
- A comprehensive assessment was conducted to evaluate the genotoxic effects of chloroquine and its nitrosated derivatives using the Ames test. Results indicated that this compound exhibited significant mutagenic activity, highlighting the need for careful evaluation before clinical use .
Table 1: Summary of Pharmacological Effects of this compound
| Application Area | Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of SARS-CoV replication | |
| Immunomodulation | Inhibition of TLR signaling | |
| Genotoxicity | Induction of DNA damage |
Table 2: Genotoxic Effects Observed in Studies
Mecanismo De Acción
The mechanism of action of N-Nitroso Chloroquine involves its interaction with cellular macromolecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the formation of adducts. This can result in the inhibition of key cellular processes and induce cytotoxic effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its biological activity .
Comparación Con Compuestos Similares
N-Nitroso Hydroxychloroquine: Similar in structure but with an additional hydroxyl group.
N-Nitroso Ciprofloxacin: Another nitroso derivative with a different core structure.
N-Nitrosodimethylamine (NDMA): A well-known nitroso compound with significant mutagenic properties.
Uniqueness: N-Nitroso Chloroquine is unique due to its chloroquine backbone, which imparts specific pharmacological properties. Its ability to interact with both nucleophilic and electrophilic sites makes it versatile in various chemical reactions. Additionally, its potential therapeutic applications in cancer research set it apart from other nitroso compounds .
Propiedades
Fórmula molecular |
C18H25ClN4O |
|---|---|
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
N-(7-chloroquinolin-4-yl)-N-[5-(diethylamino)pentan-2-yl]nitrous amide |
InChI |
InChI=1S/C18H25ClN4O/c1-4-22(5-2)12-6-7-14(3)23(21-24)18-10-11-20-17-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3 |
Clave InChI |
YNORDLINXSWZDX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(C)N(C1=C2C=CC(=CC2=NC=C1)Cl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















